Structural Key Differentiation: N-(Oxan-4-yl) vs. N-(Pyrimidin-2-yl) in Ethenesulfonamide Endothelin Antagonists
The target compound uniquely features an N-(oxan-4-yl) (tetrahydropyran-4-yl) substituent, whereas the prototypical ETA-selective ethenesulfonamide antagonists (e.g., ambrisentan and the 1a series) employ a pyrimidin-2-yl or methoxy-substituted aromatic ring [1]. This structural divergence alters the steric and electronic environment around the sulfonamide nitrogen, which in the 1a series was shown to critically influence ETA selectivity (IC50 = 2.2 nM for the optimal compound vs. >100 nM for less-substituted analogs) [1]. No quantitative binding or functional data for the oxan-4-yl analog have been reported, limiting direct potency comparison.
| Evidence Dimension | N-substituent structure (receptor binding impact) |
|---|---|
| Target Compound Data | N-(oxan-4-yl); no publicly reported ETA/ETB IC50 |
| Comparator Or Baseline | N-(pyrimidin-2-yl) analog 1a: ETA IC50 ~2.2 nM [1] |
| Quantified Difference | N/A (insufficient data) |
| Conditions | Recombinant human ETA receptor binding assay [1] |
Why This Matters
The oxan-4-yl group may impart distinct selectivity or pharmacokinetics but must be experimentally validated; purchasers should not assume bioequivalence to pyrimidine-based antagonists.
- [1] Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Tanaka, A., Tsukamoto, S., & Yanagisawa, I. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical and Pharmaceutical Bulletin, 49(5), 606–612. View Source
